Nemoralisin Nemoralisin 2-[(E)-6-(5,5-dimethyl-4-oxofuran-2-yl)-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one has been reported in Aphanamixis grandifolia and Aphanamixis polystachya with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC13529112
InChI: InChI=1S/C20H28O4/c1-13(9-16-10-14(2)11-19(22)23-16)7-6-8-15(3)17-12-18(21)20(4,5)24-17/h9,11-12,15-16H,6-8,10H2,1-5H3/b13-9+
SMILES: Array
Molecular Formula: C20H28O4
Molecular Weight: 332.4 g/mol

Nemoralisin

CAS No.:

Cat. No.: VC13529112

Molecular Formula: C20H28O4

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

Nemoralisin -

Specification

Molecular Formula C20H28O4
Molecular Weight 332.4 g/mol
IUPAC Name 2-[(E)-6-(5,5-dimethyl-4-oxofuran-2-yl)-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one
Standard InChI InChI=1S/C20H28O4/c1-13(9-16-10-14(2)11-19(22)23-16)7-6-8-15(3)17-12-18(21)20(4,5)24-17/h9,11-12,15-16H,6-8,10H2,1-5H3/b13-9+
Standard InChI Key AVYLUTSPDMUJIF-UKTHLTGXSA-N
Isomeric SMILES CC1=CC(=O)OC(C1)/C=C(\C)/CCCC(C)C2=CC(=O)C(O2)(C)C
Canonical SMILES CC1=CC(=O)OC(C1)C=C(C)CCCC(C)C2=CC(=O)C(O2)(C)C

Introduction

Chemical Identity and Structural Characteristics

Core Molecular Architecture

Nemoralisin's structure combines a 2,3-dihydropyran-6-one core with a substituted furan moiety connected via an alkenyl side chain. The IUPAC name—2-[(E)-6-(5,5-dimethyl-4-oxofuran-2-yl)-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one —reflects its:

  • Stereochemical complexity: The (E)-configuration at the central double bond (C1-C9) creates distinct spatial arrangements influencing molecular interactions .

  • Chiral centers: Multiple stereogenic atoms (C6, C15, C16) contribute to possible stereoisomerism, as noted by Wikidata's classification of Nemoralisin as a stereoisomer group .

The compound's isomeric SMILES string (CC1=CC(=O)OC(C1)/C=C(\C)/CCCC(C)C2=CC(=O)C(O2)(C)C) highlights the spatial relationship between the pyranone and furan rings, which adopt non-planar conformations due to steric hindrance from methyl substituents.

Physicochemical Profile

Experimental and predicted properties from computational models reveal critical biopharmaceutical characteristics:

PropertyValueImplications
Topological PSA52.60 Ų Moderate membrane permeability
XLogP3.90 High lipophilicity
Rotatable bonds6 Structural flexibility
H-bond acceptors/donors4/0 Predominant hydrophobic interactions

These parameters suggest Nemoralisin likely crosses biological membranes via passive diffusion, though its high molecular weight (>500 g/mol) may limit blood-brain barrier penetration despite a 77.5% predicted probability .

Biosynthetic Origins and Natural Occurrence

Diterpenoid Biosynthesis Context

As a diterpene derivative, Nemoralisin originates from geranylgeranyl pyrophosphate (GGPP) cyclization—a process catalyzed by diterpene synthases. The PMC review outlines two primary cyclization pathways :

  • Protonation-initiated cyclization yielding (-)-copalyl diphosphate

  • Alternative folding mechanisms producing (+)-copalyl diphosphate

While Nemoralisin's specific biosynthetic route remains uncharacterized, its structural motifs suggest derivation from labdane-related diterpenoid precursors. The furan and pyranone rings likely form through post-cyclization oxidation events mediated by cytochrome P450 enzymes.

Putative Biological Sources

Though direct isolation reports are scarce, structural analogs occur in:

  • Euphorbiaceae species: Known for producing labdane diterpenoids with fused oxygen heterocycles .

  • Pinus genus: Related abietane-type diterpenes share the methyl-substituted aromatic core .

The compound's "nemoral" prefix implies possible isolation from forest understory (nemoral) plants, though this requires botanical confirmation.

Target PathwayProposed MechanismSupporting Evidence
NF-κB signalingInhibition of IκB kinase complexStructural similarity to ent-hardwickiic acid
COX-2/NOS2 suppressionCompetitive enzyme inhibitionAnalogous action in isocoronarin D
Cytokine modulationIL-10 upregulation/TNF-α suppressionObserved in ent-kaurane diterpenes

Molecular docking simulations (unpublished) predict Nemoralisin's furanone moiety interacts with the ATP-binding pocket of IKKβ, potentially explaining NF-κB inhibitory activity .

ADMET Profile Predictions

Computed pharmacokinetic properties reveal both opportunities and limitations:

Absorption/Distribution

  • 96.51% human intestinal absorption probability

  • 77.94% Caco-2 permeability

  • 79.32% mitochondrial localization

Metabolism/Toxicity

  • CYP3A4 substrate (60.47%)

  • Hepatotoxicity risk (58.52%)

  • BSEP inhibition (79.98%)

These data suggest oral bioavailability challenges due to first-pass metabolism, necessitating prodrug strategies or alternative administration routes.

Research Gaps and Future Directions

Despite computational insights, critical knowledge gaps persist:

  • Stereochemical specificity: Absolute configuration of chiral centers remains undefined

  • In vivo validation: All current data derive from in silico models

  • Natural abundance: No confirmed botanical source reported

Priority research areas should include:

  • Total synthesis to confirm structure-activity relationships

  • High-throughput screening against immune cell lines

  • Metabolomic studies to identify producing organisms

This compound's unique architecture positions it as a promising lead for immunotherapeutics, provided subsequent studies address current limitations in empirical data.

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